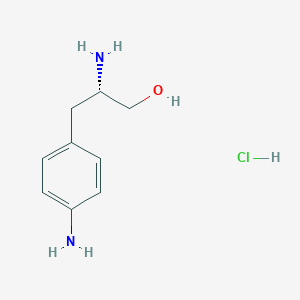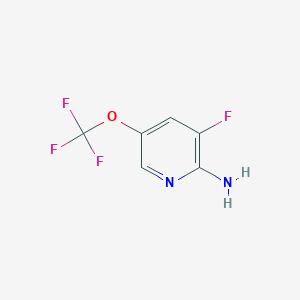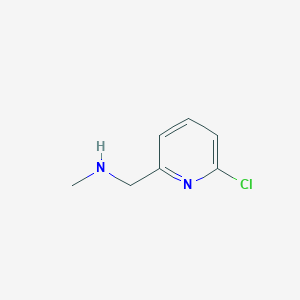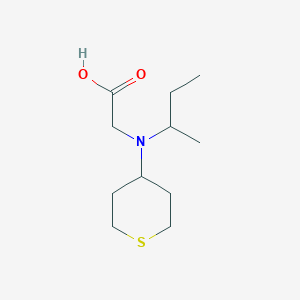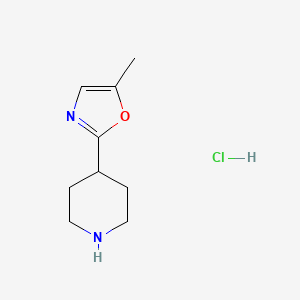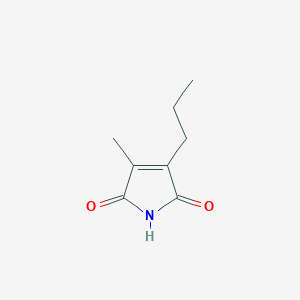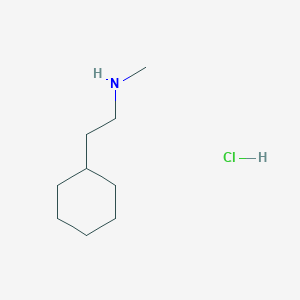
Methyl-beta-cyclohexylethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylcyclohexaneethanaminehydrochloride: is an organic compound that belongs to the class of amines. It is a derivative of cyclohexylamine, where the amine group is substituted with a methyl group and an ethanamine group. This compound is typically found in the form of a hydrochloride salt, which enhances its stability and solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydrogenation of Aniline: One common method for synthesizing N-Methylcyclohexaneethanaminehydrochloride involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}{11}\text{NH}_2 ]
Alkylation of Ammonia: Another method involves the alkylation of ammonia using cyclohexanol.
Industrial Production Methods: Industrial production of N-Methylcyclohexaneethanaminehydrochloride typically involves large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-Methylcyclohexaneethanaminehydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the amine group is replaced by other functional groups. Halogenation is a common substitution reaction, often using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: N-Methylcyclohexaneethanaminehydrochloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of amine derivatives on cellular processes. It serves as a model compound for understanding the behavior of similar amines in biological systems.
Medicine: N-Methylcyclohexaneethanaminehydrochloride has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its structure allows it to interact with neurotransmitter receptors, making it a candidate for further pharmacological studies.
Industry: In the industrial sector, this compound is used in the production of corrosion inhibitors, rubber accelerators, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of N-Methylcyclohexaneethanaminehydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound can bind to these receptors, modulating their activity and influencing neurotransmission. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-receptor complex.
Comparación Con Compuestos Similares
Cyclohexylamine: A simpler amine with a similar structure but lacking the methyl and ethanamine groups.
N-Methylcyclohexylamine: Similar to N-Methylcyclohexaneethanaminehydrochloride but without the ethanamine group.
N-Ethylcyclohexylamine: Another derivative with an ethyl group instead of a methyl group.
Uniqueness: N-Methylcyclohexaneethanaminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H20ClN |
|---|---|
Peso molecular |
177.71 g/mol |
Nombre IUPAC |
2-cyclohexyl-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-10-8-7-9-5-3-2-4-6-9;/h9-10H,2-8H2,1H3;1H |
Clave InChI |
VZHXJJIXJKTLKV-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1CCCCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


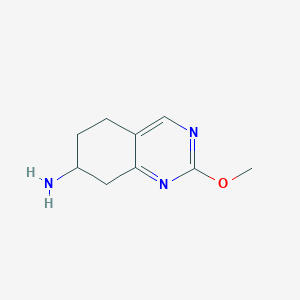
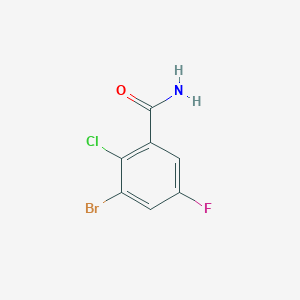
![B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid](/img/structure/B13025640.png)

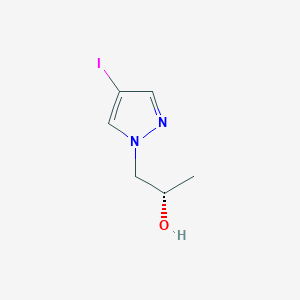
![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylicacid](/img/structure/B13025673.png)

